Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

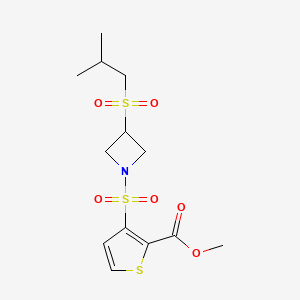

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound featuring a thiophene backbone substituted with a methyl ester group and two sulfonyl moieties.

Properties

IUPAC Name |

methyl 3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S3/c1-9(2)8-22(16,17)10-6-14(7-10)23(18,19)11-4-5-21-12(11)13(15)20-3/h4-5,9-10H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAYGQUMPBNKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a thiophene ring, sulfonyl groups, and an azetidine moiety. Its molecular formula is C13H18N2O4S3, with a molecular weight of approximately 358.48 g/mol. The structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl groups enhance binding affinity to specific enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.

- Receptor Modulation : It may influence receptor activity, altering cellular signaling pathways critical for various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting potential efficacy in treating infections.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : There is emerging evidence that compounds containing thiophene and sulfonyl groups can exhibit anti-inflammatory effects, which may be relevant for treating inflammatory diseases.

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activities of related compounds, providing insights into potential applications:

Comparison with Similar Compounds

Key Differences :

- The isobutylsulfonyl group may confer greater lipophilicity compared to the tetrahydropyrazolo-pyridine substituent, influencing pharmacokinetics.

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron methyl ester , share the methyl ester-sulfonamide scaffold. These compounds inhibit acetolactate synthase (ALS) in plants. A comparison is shown below:

Notable Contrasts:

- The triazine ring in metsulfuron-methyl is critical for herbicidal activity, whereas the azetidine-thiophene system in the target compound may favor receptor binding in mammalian systems.

- Both exhibit sulfonyl bridges, but the isobutylsulfonyl group in the target compound may reduce soil mobility compared to simpler sulfonylureas .

Thiophene-Based Sulfonamides

Methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate (CTK6J1616) is a structurally close analog with pesticidal and medicinal uses. Key comparisons:

Functional Insights :

- The dichlorophenyl group in CTK6J1616 enhances pesticidal activity via hydrophobic interactions, while the azetidine-isobutylsulfonyl group in the target compound may improve metabolic stability in vivo .

Research Findings and Limitations

- Pharmacological Potential: Azetidine sulfonyl derivatives are emerging in autoimmune drug discovery, but the target compound’s specific activity remains unvalidated .

- Agrochemical Relevance : While sulfonyl-thiophene esters are prevalent in herbicides, the azetidine modification may shift applicability toward pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.